Choline C-11
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Overview
Description
Choline C-11 is a radiopharmaceutical compound used primarily in positron emission tomography (PET) imaging. It is a radiolabeled form of choline, a vital nutrient involved in various biological processes. This compound is particularly significant in medical imaging for detecting and monitoring cancer, especially prostate cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Choline C-11 involves the production of the radioactive isotope carbon-11, which is typically generated in a cyclotron. The carbon-11 is then incorporated into choline through a series of chemical reactions. One common method involves the reaction of carbon-11 labeled methyl iodide with dimethylaminoethanol under controlled conditions .
Industrial Production Methods: Industrial production of this compound follows Good Manufacturing Practice (GMP) guidelines to ensure the safety and efficacy of the radiopharmaceutical. The process involves the use of automated synthesis modules that handle the radioactive materials in a sterile environment. The final product is purified and tested for radiochemical purity before being used in clinical settings .
Chemical Reactions Analysis
Types of Reactions: Choline C-11 undergoes various chemical reactions, including phosphorylation, oxidation, and incorporation into phospholipids. The primary reaction is the phosphorylation of choline by choline kinase, resulting in the formation of phosphorylcholine .
Common Reagents and Conditions:
Phosphorylation: Choline kinase and adenosine triphosphate (ATP) are commonly used.
Oxidation: Choline can be oxidized to betaine using specific oxidizing agents.
Major Products:
Phosphorylcholine: Formed during phosphorylation.
Betaine: Formed during oxidation.
Scientific Research Applications
Choline C-11 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry:
- Used as a tracer in PET imaging to study metabolic pathways and biochemical processes.
Biology:
- Helps in understanding cellular proliferation and membrane synthesis.
Medicine:
- Primarily used in PET imaging for detecting and monitoring prostate cancer recurrence.
- Also used in imaging brain tumors, liver diseases, and other cancers .
Industry:
Mechanism of Action
Choline C-11 is often compared with other radiolabeled choline derivatives, such as fluorine-18 labeled choline. While both compounds are used in PET imaging, this compound has a shorter half-life, which can be advantageous in certain clinical settings. Additionally, this compound provides better imaging contrast in specific types of cancer, such as prostate cancer .
Comparison with Similar Compounds
- Fluorine-18 labeled choline
- Carbon-11 labeled methionine
- Fluorine-18 labeled fluorodeoxyglucose (FDG)
Choline C-11’s unique properties, such as its rapid uptake and incorporation into cell membranes, make it a valuable tool in medical imaging and research.
Properties
CAS No. |
94793-58-5 |
---|---|
Molecular Formula |
C5H14NO+ |
Molecular Weight |
103.17 g/mol |
IUPAC Name |
2-hydroxyethyl-dimethyl-(111C)methylazanium |
InChI |
InChI=1S/C5H14NO/c1-6(2,3)4-5-7/h7H,4-5H2,1-3H3/q+1/i1-1 |
InChI Key |
OEYIOHPDSNJKLS-BJUDXGSMSA-N |
Isomeric SMILES |
C[N+](C)([11CH3])CCO |
SMILES |
C[N+](C)(C)CCO |
Canonical SMILES |
C[N+](C)(C)CCO |
94793-58-5 | |
solubility |
Soluble |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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